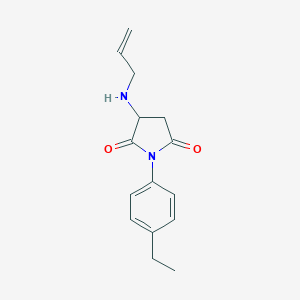
1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of an allylamino group and a 4-ethylphenyl group attached to a pyrrolidinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione typically involves the reaction of 4-ethylphenylamine with maleic anhydride to form an intermediate, which is then reacted with allylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethylphenylamine: A precursor in the synthesis of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione.
Maleic Anhydride: Another precursor used in the synthesis.
Other Pyrrolidinediones: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to the presence of both an allylamino group and a 4-ethylphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-16-13-10-14(18)17(15(13)19)12-7-5-11(4-2)6-8-12/h3,5-8,13,16H,1,4,9-10H2,2H3 |
Clave InChI |
HNDOZYRJVCQYFN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-amino-5-cyano-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280073.png)
![N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280074.png)
![N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B280076.png)
![methyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B280078.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea](/img/structure/B280080.png)
![ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B280082.png)
![methyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B280084.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B280088.png)
![N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B280089.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B280090.png)
![N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea](/img/structure/B280091.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280095.png)
